molecular formula C31H32N6O4S B5194509 3-{3-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 6067-36-3

3-{3-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B5194509
CAS No.: 6067-36-3
M. Wt: 584.7 g/mol
InChI Key: JJAYFZJFTVCLAQ-UHFFFAOYSA-N
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Description

The compound “3-{3-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione” is a complex organic molecule that features multiple functional groups, including a triazole ring, a piperazine moiety, and a tricyclic structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the piperazine moiety, and the construction of the tricyclic core. Typical synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, such as the Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Construction of the Tricyclic Core: This complex structure may be built through a series of cyclization reactions, possibly involving intramolecular Diels-Alder reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This often involves the use of automated synthesizers and high-throughput screening techniques to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Piperazine Derivatives: Commonly used in pharmaceuticals for their psychoactive properties.

    Tricyclic Compounds: Often found in antidepressants and antipsychotics.

Uniqueness

The uniqueness of this compound lies in its combination of multiple pharmacophores, which could result in a unique spectrum of biological activities.

Properties

IUPAC Name

2-[3-[5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O4S/c38-20-19-34-15-17-35(18-16-34)27(39)21-42-31-33-32-26(37(31)23-9-2-1-3-10-23)13-6-14-36-29(40)24-11-4-7-22-8-5-12-25(28(22)24)30(36)41/h1-5,7-12,38H,6,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAYFZJFTVCLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387217
Record name F0741-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6067-36-3
Record name F0741-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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